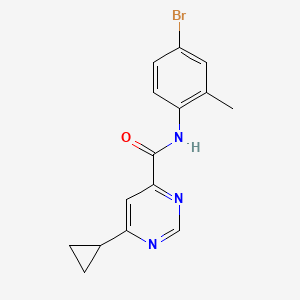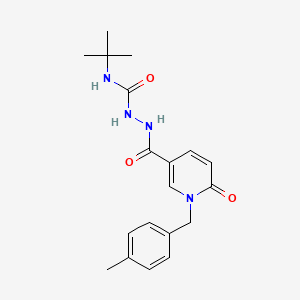
5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. The exact method can vary depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” can vary depending on the conditions and reagents used . For instance, it has been found that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The exact physical and chemical properties of “this compound” would depend on its specific molecular structure .Applications De Recherche Scientifique
Antimycobacterial Activity
Research has shown that compounds like 5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide demonstrate antimycobacterial activity. In a study by Gezginci, Martin, and Franzblau (1998), pyridines and pyrazines substituted with oxadiazoles and oxathiazolines, similar in structure to the compound , were synthesized and tested against Mycobacterium tuberculosis. These compounds exhibited activities ranging from 0.5 to 16 times the potency of pyrazinamide, a standard antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).
Antibacterial Activity
Panda, Karmakar, and Jena (2011) explored the antibacterial properties of pyrazolopyridine derivatives, which share a structural similarity to the compound . These derivatives showed moderate to good activity against various bacteria, including P. aeruginosa and E. coli (Panda, Karmakar, & Jena, 2011).
Synthesis and Reactivity
Research by Youssef, Azab, and Youssef (2012) focused on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave techniques. These compounds are important due to their valuable biological activities, suggesting potential research applications for this compound (Youssef, Azab, & Youssef, 2012).
Heterocyclic Chemistry
Ruano, Fajardo, and Martín (2005) discussed the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are useful scaffolds for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles. This indicates the potential of this compound in the field of heterocyclic chemistry (Ruano, Fajardo, & Martín, 2005).
Synthesis of Triazoles
Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide. The structural relation to this compound underscores its potential in synthesizing similar compounds with antimicrobial activity (Bayrak et al., 2009).
Orientations Futures
The future directions for research on “5-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-3-carboxamide” could include further studies on its synthesis, structure-activity relationships, and biological activities . Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
5-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-5-10(17-19-8)12(18)16-13-15-11(7-20-13)9-3-2-4-14-6-9/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGVRYWMDLSFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

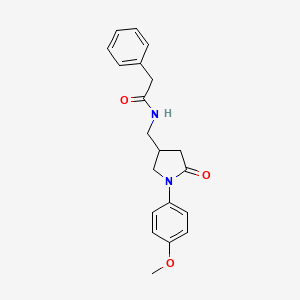
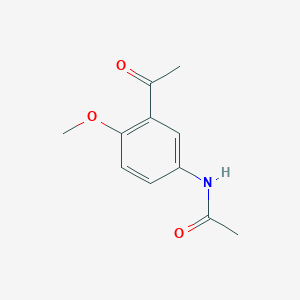
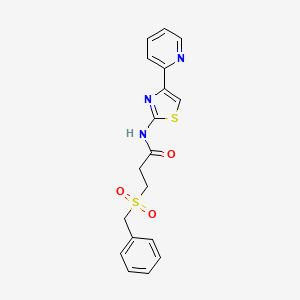
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655033.png)
![(1R,3R,5R)-6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2655037.png)
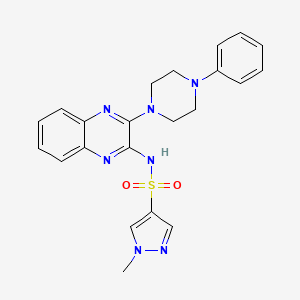
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2655039.png)
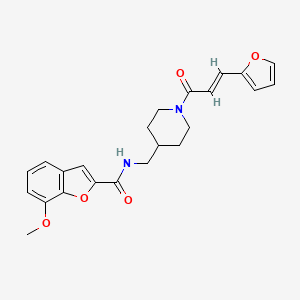
![propan-2-yl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2655044.png)
![Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate](/img/structure/B2655045.png)
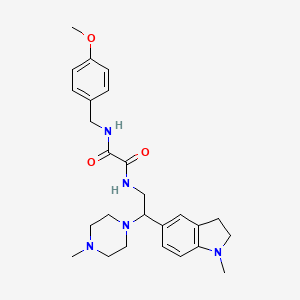
![1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2655048.png)
